WP-1034 (CAS 857064-42-7) is a highly potent, small-molecule JAK-STAT signaling inhibitor and a structural derivative of the tyrphostin AG490[1]. Designed to overcome the pharmacological limitations of early-generation JAK2 inhibitors, WP-1034 acts as a rapid suppressor of STAT3 and STAT5 activation without altering STAT1 pathways [1]. In procurement and assay design, WP-1034 is primarily utilized as a highly penetrant, pro-apoptotic tool compound in hematological malignancy models—such as acute myeloid leukemia (AML)—and as a critical chemical probe for structure-activity relationship (SAR) studies investigating JAK2 ubiquitination and degradation networks [2].
Substituting WP-1034 with its parent compound, AG490, or generic broad-spectrum kinase inhibitors frequently leads to assay failure due to insufficient potency and off-target toxicity[1]. While AG490 requires high micromolar concentrations to elicit a response—and fails entirely to induce cytotoxicity in resistant cell lines like OCIM2—WP-1034 achieves near-complete suppression of target proliferation at concentrations as low as 4 µM [1]. Furthermore, unlike generic multi-kinase inhibitors that indiscriminately block upstream signaling, WP-1034 and its structural analogs modulate JAK2 via distinct ubiquitination-dependent mechanisms, making generic substitution inappropriate for studies requiring precise deubiquitinase (DUB) or JAK2 trafficking modulation [2].
In clonogenic assays utilizing the OCIM2 acute myeloid leukemia cell line, WP-1034 demonstrated profound anti-proliferative activity compared to its parent compound, AG490 [1]. While OCIM2 cells are largely resistant to the cytotoxic effects of AG490, WP-1034 suppressed colony-forming growth in a dose-dependent manner, completely abolishing cell proliferation at concentrations ≥4 µM and achieving >80% inhibition at 10 µM [1].
| Evidence Dimension | Inhibition of OCIM2 cell proliferation |
| Target Compound Data | Near-complete abolishment at ≥4 µM |
| Comparator Or Baseline | AG490 (Cells largely resistant / minimal cytotoxicity at equivalent concentrations) |
| Quantified Difference | WP-1034 achieves >80% inhibition at 10 µM, whereas AG490 fails to induce significant cytotoxicity. |
| Conditions | OCIM2 colony-forming cell clonogenic assay in 0.8% methylcellulose |
Procurement of WP-1034 is essential for researchers modeling drug-resistant hematological malignancies where first-generation tyrphostins like AG490 fail to induce apoptosis.
WP-1034 provides rapid and complete blockade of JAK-STAT signaling, specifically targeting STAT3 and STAT5 without affecting STAT1 [1]. Incubation of leukemia cells with 1 to 10 µM of WP-1034 for 1 to 2 hours reduced phosphorylated STAT3 and STAT5 to undetectable levels, effectively neutralizing downstream anti-apoptotic pathways [1].
| Evidence Dimension | Phospho-STAT3 and Phospho-STAT5 levels |
| Target Compound Data | Undetectable levels after 1-2 hours at 1-10 µM |
| Comparator Or Baseline | Untreated control (Constitutive activation) |
| Quantified Difference | 100% reduction (undetectable) of p-STAT3/5 without altering p-STAT1. |
| Conditions | Western immunoblotting of OCIM2 cells after 2-hour incubation |
Provides a highly specific, rapid-acting chemical probe for isolating STAT3/5-dependent survival pathways in in vitro models without off-target STAT1 interference.
WP-1034 actively drives malignant cells into apoptosis rather than merely halting growth[1]. Flow cytometry and annexin V assays revealed that 5 µM WP-1034 induced cell cycle arrest at the sub-G0 phase within 6 hours, increasing the apoptotic cell population from 9% (control) to 38% at 6 µM, driven by the cleavage of caspase 3 and PARP [1].
| Evidence Dimension | Apoptotic cell population percentage |
| Target Compound Data | 38% apoptotic cells at 6 µM |
| Comparator Or Baseline | 9% apoptotic cells (Vehicle control) |
| Quantified Difference | >4-fold increase in the apoptotic cell population. |
| Conditions | Annexin V-CY5 assay and flow cytometry on OCIM2 cells |
Validates WP-1034 as a potent pro-apoptotic agent for mechanistic studies requiring robust, measurable caspase 3 and PARP activation.
WP-1034 is the optimal procurement choice for in vitro screening and clonogenic assays involving AML cell lines (e.g., OCIM2, K562) that exhibit resistance to early-generation tyrphostins like AG490, providing reliable cytotoxicity at low micromolar concentrations [1].
Due to its ability to rapidly deplete p-STAT3 and p-STAT5 without affecting STAT1, WP-1034 is ideal for western blotting and signal transduction assays aiming to isolate specific STAT-dependent transcriptional networks in cancer biology [1].
As a structural precursor to WP1130 and a direct relative of WP1066, WP-1034 serves as a critical comparative tool compound in structure-activity relationship (SAR) studies investigating deubiquitinase (DUB) inhibition and JAK2 compartmentalization [2].